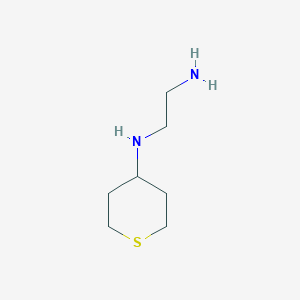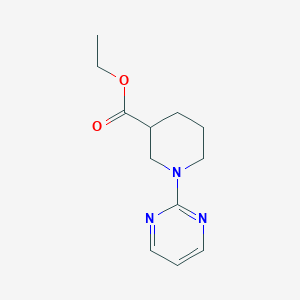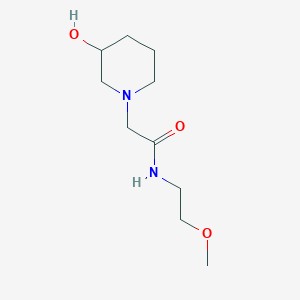![molecular formula C10H9BrO3 B1465409 8-ブロモ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]ジオキセピン-7-カルバルデヒド CAS No. 1340157-48-3](/img/structure/B1465409.png)
8-ブロモ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]ジオキセピン-7-カルバルデヒド
概要
説明
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a related compound . It’s a brown liquid with a molecular weight of 214.06 .
Synthesis Analysis
There’s a study on the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . The synthesis was achieved via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Molecular Structure Analysis
The InChI code for 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 .
Chemical Reactions Analysis
4,7-dihydro-1,3-dioxepin derivatives, which are structurally similar, undergo hydroformylation to form optically active aldehydes .
Physical And Chemical Properties Analysis
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a brown liquid .
科学的研究の応用
抗がん剤合成
この化合物は、新規抗がん剤の合成に利用されてきました。 具体的には、7-ブロモ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オンに結合したイソキサゾールハイブリッドの区域選択的合成における前駆体として役立ちます 。 これらのハイブリッドは、HeLa、MCF-7、A549、PC3などのさまざまなヒトがん細胞株に対して、in vitroでの有意な抗がん活性を示しました 。 EGFRとの分子ドッキング研究も、これらの化合物の抗がん作用を裏付けています .
抗菌用途
抗菌研究の分野では、この化合物の誘導体がその有効性について調査されてきました。 8-ブロモ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]ジオキセピン-7-カルバルデヒドから誘導できる1,4-ベンゾキサジンコアは、その抗菌特性で知られています 。これは、新しい抗菌剤を開発するための貴重な足場となります。
抗血栓活性
この化学物質から誘導された化合物の抗血栓活性は、文献に記載されています。 1,4-ベンゾキサジン誘導体は、抗血栓薬の開発に活用できる特性を示します 。この用途は、特に心血管疾患の予防と治療において関連性があります。
抗けいれん特性
研究により、問題の化合物を合成することから合成できる1,4-ベンゾキサジン誘導体は、抗けいれん特性を有することが示されています 。これにより、この化合物を用いて、てんかんやその他のけいれん性疾患に対する新しい治療法を開発できる可能性が開かれます。
ドーパミン作動薬の開発
この化合物の誘導体は、潜在的なドーパミン作動薬として研究されてきました 。この用途は、ドーパミン作動薬が症状の管理において重要な役割を果たすパーキンソン病などの神経疾患の治療の文脈において重要です。
高スループットメカノケミストリー
この化合物は、ベンゾキサジンの並行合成における高スループットメカノケミストリーに適用されています 。この革新的なアプローチにより、複数のサンプルを同時に処理できるため、殺菌剤やポリマービルディングブロックの合成効率が向上します。
Safety and Hazards
作用機序
Target of action
, antibacterial, antithrombotic, and anticonvulsant activities.
Mode of action
Similar compounds have shown to interact with various targets leading to their therapeutic effects .
Biochemical pathways
Similar compounds have been found to affect multiple pathways related to their therapeutic targets .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of action
Similar compounds have shown various effects at the molecular and cellular level, contributing to their therapeutic effects .
Action environment
Similar compounds have been studied under various environmental conditions .
生化学分析
Biochemical Properties
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde and cytochrome P450 involves the binding of the aldehyde group to the heme iron center of the enzyme, leading to inhibition of its catalytic activity .
Additionally, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions are mediated through the bromine atom and the dioxepine ring, which facilitate binding to the active sites of these proteins, thereby modulating their activity .
Cellular Effects
The effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde on various types of cells and cellular processes are diverse and multifaceted. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can inhibit the activity of kinases involved in the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Furthermore, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been observed to modulate gene expression by acting as a transcriptional regulator. This compound can bind to transcription factors and alter their ability to bind to DNA, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde involves several key processes, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes and proteins, leading to inhibition or activation of their catalytic activity .
For example, the aldehyde group of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can form covalent bonds with nucleophilic residues in the active sites of enzymes, such as cysteine or serine residues, resulting in irreversible inhibition of enzyme activity. Additionally, the bromine atom and the dioxepine ring can facilitate non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and oxygen .
Long-term exposure to 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These effects are likely due to the persistent inhibition of key enzymes and proteins involved in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde in animal models vary with different dosages. At low doses, this compound has been found to exert minimal toxic effects, while still effectively inhibiting tumor growth in cancer models . At higher doses, 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde can induce toxic effects, such as hepatotoxicity and nephrotoxicity, likely due to the accumulation of the compound in these organs .
Threshold effects have also been observed, where a certain dosage is required to achieve significant biological effects. For instance, a threshold dose of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is necessary to induce apoptosis in cancer cells, while lower doses may not produce the same effect .
特性
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXLHHWBCCBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C=O)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
amine](/img/structure/B1465329.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
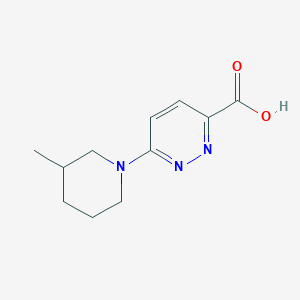
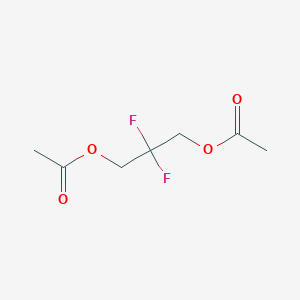
![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)
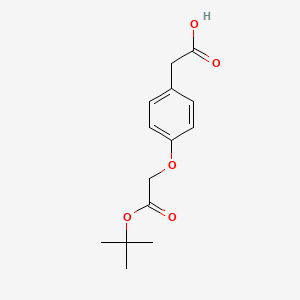
![4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester](/img/structure/B1465337.png)
